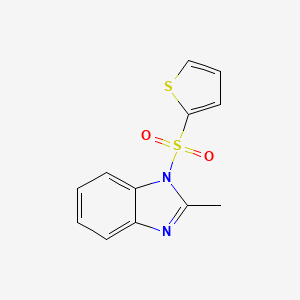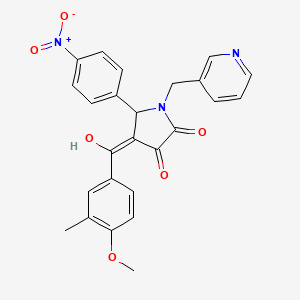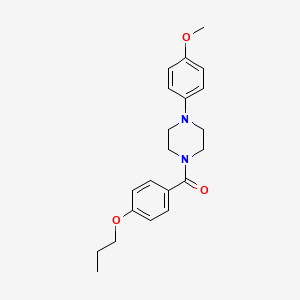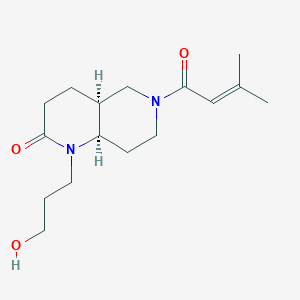![molecular formula C13H12F3N3O B5265258 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline](/img/structure/B5265258.png)
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline, also known as TFMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the inhibition of several enzymes, which are involved in various cellular processes. Protein kinase C is an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis. Tyrosine kinase is involved in the regulation of cell growth and differentiation. Phosphodiesterase is an enzyme that catalyzes the breakdown of cyclic nucleotides, which are involved in various cellular processes such as cell signaling and neurotransmission. By inhibiting these enzymes, this compound can modulate various cellular processes and exhibit its biological activities.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, this compound has been reported to possess antimicrobial activity against several bacterial and fungal strains.
実験室実験の利点と制限
One of the major advantages of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
将来の方向性
There are several future directions for the research on 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline. One of the potential applications of this compound is in the development of novel anticancer drugs. This compound has been found to exhibit potent inhibitory activity against several cancer cell lines, which makes it a promising lead compound for drug development. Additionally, this compound can be used as a tool for studying various cellular processes such as cell proliferation, differentiation, and apoptosis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its potent inhibitory activity against several enzymes, antitumor, anti-inflammatory, and antimicrobial activities make it a valuable tool for studying various cellular processes. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
合成法
The synthesis of 2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline involves the reaction between 2,3-dichloroquinoxaline and N-trifluoromethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained by purification using column chromatography.
科学的研究の応用
2-[2-(trifluoromethyl)morpholin-4-yl]quinoxaline has been extensively studied for its potential applications in various research fields. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C, tyrosine kinase, and phosphodiesterase. This compound has also been reported to possess antitumor, anti-inflammatory, and antimicrobial activities.
特性
IUPAC Name |
4-quinoxalin-2-yl-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-8-19(5-6-20-11)12-7-17-9-3-1-2-4-10(9)18-12/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQLVBFFQYSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5265177.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5265179.png)

![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5265196.png)


![2-(methyl{[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetyl}amino)acetamide](/img/structure/B5265227.png)
![7-[(5-propyl-4-isoxazolyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5265235.png)
![1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5265237.png)
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5265261.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5265264.png)

